
2-Hydroxy-4-methylthiobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methylthiobutanamide is an organic compound with the molecular formula C5H11NO2S It is a derivative of butanamide, featuring both a hydroxy group and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylthiobutanamide can be synthesized through the hydrolysis of 2-hydroxy-4-methylthiobutanenitrile. The process involves introducing an aqueous mineral acid into a nitrile hydrolysis reactor, where 2-hydroxy-4-methylthiobutanenitrile is continually hydrolyzed to produce this compound .
Industrial Production Methods
In industrial settings, the continuous hydrolysis process is employed. This involves the use of a continuous stirred tank reactor for the nitrile hydrolysis, followed by an amide hydrolysis flow reactor to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-methylthiobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-hydroxy-4-methylthiobutanoic acid.
Reduction: Reduction reactions can convert it back to its nitrile precursor.
Substitution: The hydroxy and methylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but typically involve nucleophiles or electrophiles.
Major Products
Oxidation: 2-Hydroxy-4-methylthiobutanoic acid.
Reduction: 2-Hydroxy-4-methylthiobutanenitrile.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methylthiobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-methylthiobutanamide involves its interaction with various molecular targets. It can act as a precursor to other biologically active compounds, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methylthiobutanoic acid: This compound is structurally similar but features a carboxylic acid group instead of an amide group.
2-Hydroxy-4-methylthiobutanenitrile: The nitrile precursor to 2-Hydroxy-4-methylthiobutanamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C5H11NOS |
|---|---|
Molekulargewicht |
133.21 g/mol |
IUPAC-Name |
2-hydroxypentanethioamide |
InChI |
InChI=1S/C5H11NOS/c1-2-3-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |
InChI-Schlüssel |
DOLNLDKZJKDWLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=S)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


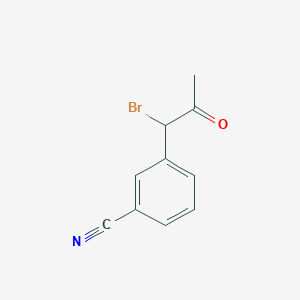
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)

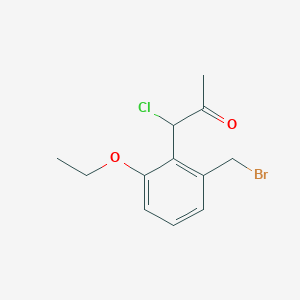
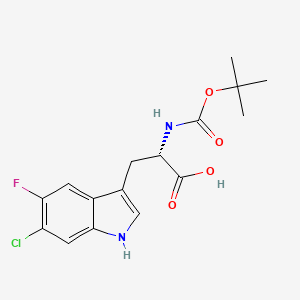
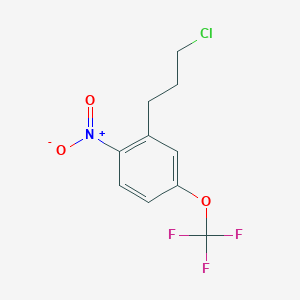
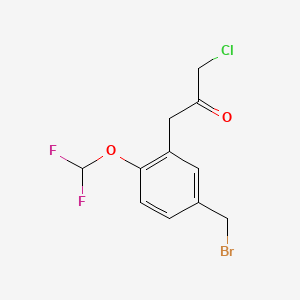


![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
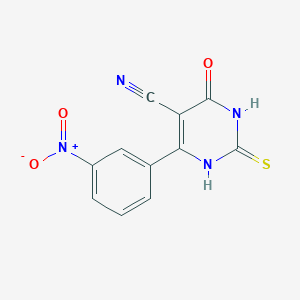

![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
